molecular formula C20H23NO4 B115187 (R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid CAS No. 143060-31-5

(R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid

Cat. No. B115187
CAS RN: 143060-31-5
M. Wt: 341.4 g/mol
InChI Key: TYJDOLCFYZSNQC-QGZVFWFLSA-N
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Description

“®-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid” is a compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis. It is often used for the protection of amines, particularly in the synthesis of peptides .


Synthesis Analysis

The synthesis of compounds with a Boc group often involves the use of oxalyl chloride . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .


Chemical Reactions Analysis

The Boc group in “®-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid” can be selectively deprotected using oxalyl chloride . This reaction takes place under room temperature conditions for 1–4 h with yields up to 90% .

Scientific Research Applications

Materials Science: Self-Assembly and Morphology Control

Boc-D-3,3-Diphenylalanine is a key building block in materials science due to its ability to form extended architectures with diverse morphologies. The balance of solvents, such as acetonitrile-water, can significantly influence the self-assembly process of this compound. Changes in solvent composition can drive the formation of different aggregate morphologies, ranging from spheres to plates, which is critical for creating smart biomaterials with enhanced properties .

Piezoelectric Devices: Nanotube Formation

This compound’s variants can self-assemble into nanotubes that exhibit strong piezoelectric properties. When embedded in biocompatible polymers, these nanotubes can convert applied mechanical forces into electricity. This property is harnessed in large-scale hybrid electrospun arrays, which can generate voltage, current, and power density when a periodic mechanical force is applied, making them suitable for biomedical applications and bio-energy sources .

Optoelectronics: Quantum Confinement and Photoluminescence

The nanostructures formed by Boc-D-3,3-Diphenylalanine can exhibit quantum confinement effects, leading to unique optical properties. For instance, the formation of nanotubes can result in strong blue photoluminescence emissions, which have potential applications in optoelectronic devices and sensors .

Mechanical Engineering: Development of Stiff Biological Materials

The nanotubes formed by Boc-D-3,3-Diphenylalanine are known for their remarkable rigidity, attributed to the “zipper-like” aromatic interlocks within their backbones. These properties make them one of the stiffest biological materials known, which can be exploited in the design of robust and durable bio-inspired materials .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3,(H,21,24)(H,22,23)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJDOLCFYZSNQC-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

143060-31-5
Record name Boc-D-3,3-Diphenylalanine
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